molecular formula C12H9NO4 B13582781 1,3-Dioxoisoindolin-2-yl but-3-enoate

1,3-Dioxoisoindolin-2-yl but-3-enoate

Cat. No.: B13582781
M. Wt: 231.20 g/mol
InChI Key: YECCRXBMVPNOMY-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl but-3-enoate: is a chemical compound characterized by its isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the broader class of N-isoindoline-1,3-diones, which have garnered significant attention due to their diverse chemical reactivity and promising applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxoisoindolin-2-yl but-3-enoate can be synthesized through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction typically occurs in the presence of a catalyst such as SiO2-tpy-Nb and solvents like IPA:H2O at reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of phthalic anhydride and amines under controlled conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxoisoindolin-2-yl but-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl but-3-enoate involves its interaction with various molecular targets. The compound’s isoindoline nucleus allows it to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. This interaction can lead to the modulation of cellular processes such as apoptosis and cell cycle arrest .

Comparison with Similar Compounds

  • 1,3-Dioxoisoindolin-2-yl pivalate
  • 1,3-Dioxoisoindolin-2-yl butyrate
  • 1,3-Dioxoisoindolin-2-yl acetate

Comparison: 1,3-Dioxoisoindolin-2-yl but-3-enoate is unique due to its but-3-enoate moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 1,3-Dioxoisoindolin-2-yl pivalate is used primarily in industrial applications, this compound has broader applications in medicinal chemistry and biological research .

Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) but-3-enoate

InChI

InChI=1S/C12H9NO4/c1-2-5-10(14)17-13-11(15)8-6-3-4-7-9(8)12(13)16/h2-4,6-7H,1,5H2

InChI Key

YECCRXBMVPNOMY-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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